5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
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Overview
Description
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a furan ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl linkage between the two rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is unique due to its dual ring structure, combining both pyrazole and furan rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-3-14-7(2)6-8(13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
XOPJIENLTXXWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
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